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Compound of Interest

Compound Name: Tetrairidium dodecacarbonyl!

Cat. No.: B077418

The substitution of ligands on an iridium cluster can significantly alter the Ir-Ir bond distances.
The electronic and steric properties of the substituting ligands play a pivotal role in these
structural changes. For instance, the replacement of a carbonyl (CO) ligand, which is a strong
Tt-acceptor, with a phosphine ligand (PR3s), a strong o-donor, typically leads to an increase in
electron density on the iridium centers. This increased electron density can result in a
weakening and lengthening of the Ir-Ir bonds due to increased metal-metal repulsion.

Conversely, the introduction of bridging ligands, such as halides or chalcogenides, often leads
to a shortening of the Ir-Ir bond distance. These bridging ligands can pull the iridium centers
closer together, facilitating stronger metal-metal interactions. The size and geometry of the
cluster also have a profound impact on the Ir-Ir bond lengths. In larger, high-nuclearity clusters,
a wider range of Ir-Ir distances can be observed, depending on the specific bonding
environment of each iridium atom.

Comparative Analysis of Ir-Ir and Ir-Metal Bond
Lengths

The following table summarizes selected Ir-Ir and Ir-Metal bond lengths in a variety of
substituted iridium clusters, as determined by single-crystal X-ray diffraction. This data allows
for a direct comparison of the structural effects of different ligands and cluster compositions.
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Cluster Compound  Bond Type Bond Length (A) Reference
[Ira(CO)11(u-SnCl3)]~ Ir-Ir ~2.70 [1]
[Ire(CO)1s(u3-SnClz)]~ Ir-Ir ~2.78 [1]
Heptanuclear Iridium-

Ir-Ir 2.797 (average) [1]
Mercury Cluster
Heptanuclear Iridium-

Ir-Hg 2.792 (average) [1]
Mercury Cluster
[Felr(CO)1o]* Fe-Ir Not specified [2]

Cyclometalated
Iridium(ll) Complex Ir-C 1.987(6) [3]
with ppy ligand

Cyclometalated
Iridium(ll) Complex Ir-N 2.006(5) [3]
with ppy ligand

Cyclometalated
Iridium(lIl) Complex Ir-C 1.975(6)-1.985(5) [3]
with dfppy ligand

Cyclometalated
Iridium(IIl) Complex Ir-N 2.039(4)-2.153(4) [3]
with dfppy ligand

Note: This table presents a selection of available data. Bond lengths can vary within the same
cluster due to different bonding environments. For detailed structural information, consulting the
primary literature is recommended.

Experimental Protocols

The determination of Ir-Ir bond lengths is predominantly achieved through single-crystal X-ray
diffraction. This technique provides precise information on the three-dimensional atomic
arrangement within a crystalline sample.
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General Protocol for Single-Crystal X-ray Diffraction of
Iridium Clusters

Crystal Growth: High-quality single crystals of the iridium cluster are grown from a
supersaturated solution. Common crystallization techniques include slow evaporation of the
solvent, vapor diffusion, and liquid-liquid diffusion. The choice of solvent is critical and is
determined empirically. For air and moisture-sensitive compounds, all manipulations are
performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or
glovebox techniques.[4]

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a
microscope and mounted on a goniometer head.[5][6] A cryoprotectant may be used to
prevent crystal damage during cooling.

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low
temperature (typically 100-150 K) to minimize thermal vibrations of the atoms.[4] X-rays
(commonly Mo Ka, A = 0.71073 A, or Cu Ka, A = 1.54184 A) are generated, collimated, and
directed at the crystal.[4] As the crystal is rotated, a series of diffraction patterns are collected
by a detector.[7]

Data Processing: The collected diffraction images are processed to determine the unit cell
dimensions and the intensities of the reflections.[4]

Structure Solution and Refinement: The positions of the iridium atoms are typically
determined first using direct methods or Patterson methods. The remaining atoms are
located from the difference Fourier maps. The structural model is then refined using least-
squares methods to achieve the best fit between the observed and calculated diffraction
data.[5][6]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Ir-Ir bond lengths in

substituted clusters.
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Synthesis & Crystallization X-ray Diffraction Data Analysis
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Experimental workflow for Ir-Ir bond length analysis.

Logical Relationships in Structural Analysis

The relationship between ligand properties and the resulting Ir-Ir bond lengths can be
conceptualized as a logical flow from the electronic and steric nature of the substituents to the

final geometric parameters of the cluster.
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Influence of ligand properties on Ir-Ir bond lengths.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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